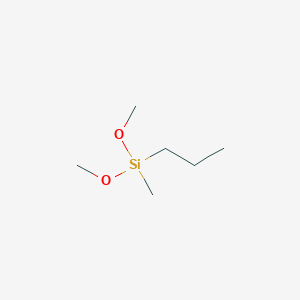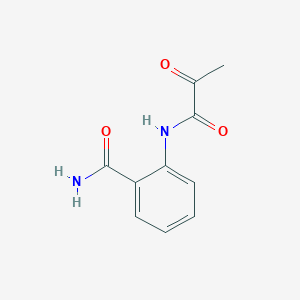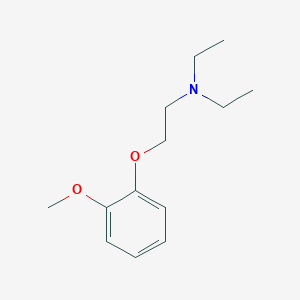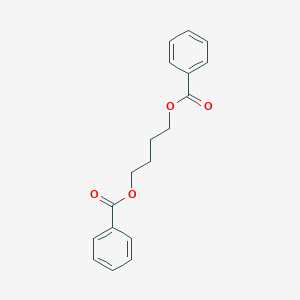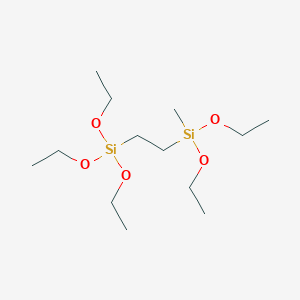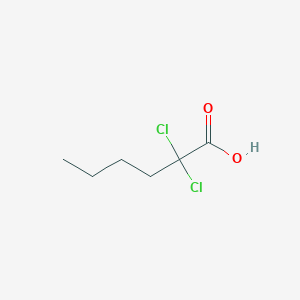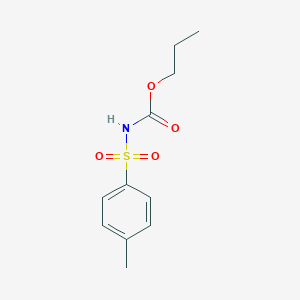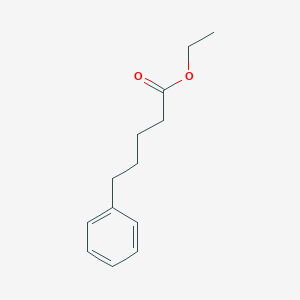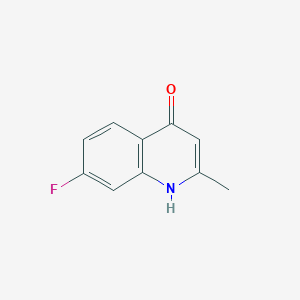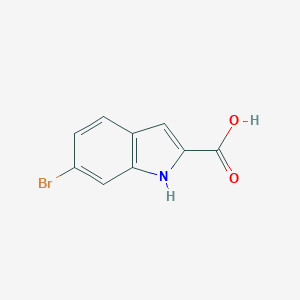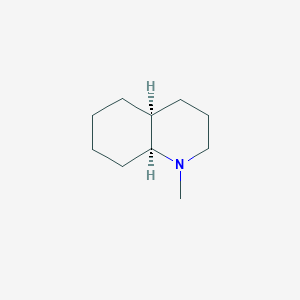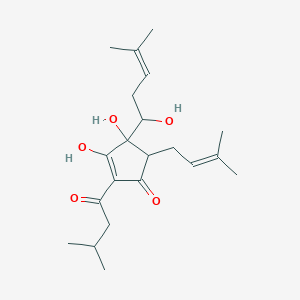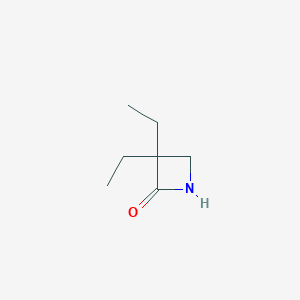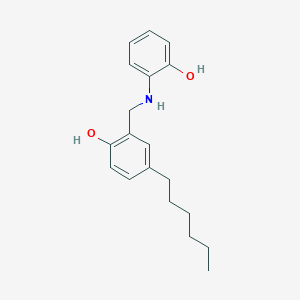![molecular formula C14H10N4 B097244 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline CAS No. 23938-97-8](/img/structure/B97244.png)
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of cinnoline and is known to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR and NF-κB signaling pathways, which are known to play a critical role in cancer cell proliferation and survival. Additionally, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline exhibits unique biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase, which are involved in cancer cell growth and survival. Additionally, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has also been shown to modulate the expression of various genes that are involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development. Additionally, the synthesis method for this compound has been optimized to yield high purity products, making it suitable for large-scale production.
However, one of the main limitations of using 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells, which may limit its clinical application. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for the research of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline. One of the most promising directions is the development of novel derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Furthermore, the potential use of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in combination with other anti-cancer agents should be investigated. Finally, the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases should be explored.
Conclusion:
In conclusion, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline is a promising compound that has gained significant attention in scientific research. This compound exhibits potent anti-cancer activity and has potential applications in the treatment of neurodegenerative diseases. While further studies are needed to determine the optimal dosage and administration route for this compound, the future directions for research are promising.
Méthodes De Synthèse
The synthesis of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline involves the condensation of 2,7-dimethyl-8-nitro-cinnoline with 3,4-dihydro-2H-pyran in the presence of a strong acid catalyst. The resulting product is then reduced to obtain the desired compound. This synthesis method has been optimized to yield high purity products, making it suitable for large-scale production.
Applications De Recherche Scientifique
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
23938-97-8 |
|---|---|
Nom du produit |
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline |
Formule moléculaire |
C14H10N4 |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
6,13-dimethyl-2,3,9,10-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene |
InChI |
InChI=1S/C14H10N4/c1-7-3-9-13-10(4-7)16-18-12-6-8(2)5-11(14(12)13)17-15-9/h3-6H,1-2H3 |
Clé InChI |
WFOJRNJNPFGYAU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C |
SMILES canonique |
CC1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



